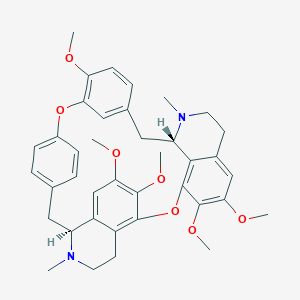

![molecular formula C16H19N3 B095046 Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2,5-dimethyl- CAS No. 136-21-0](/img/structure/B95046.png)

Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2,5-dimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

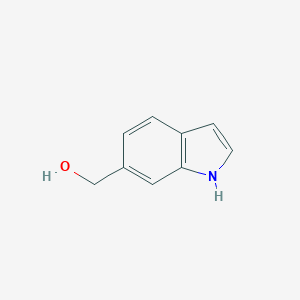

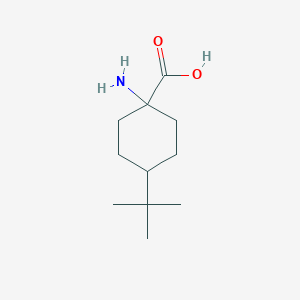

Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2,5-dimethyl- is a chemical compound that is commonly used in scientific research. This compound is also known as Sudan IV and is a member of the azo dye family. Sudan IV is a red dye that is commonly used in histology and microbiology to stain lipids and triglycerides.

Mechanism Of Action

Sudan IV works by binding to the lipid droplets in cells and tissues, causing them to become visible under a microscope. The dye is selective for lipids and triglycerides, allowing researchers to identify these structures in cells and tissues.

Biochemical And Physiological Effects

Sudan IV has no known biochemical or physiological effects in humans or animals. However, it is important to note that Sudan IV is a potentially hazardous chemical and should be handled with care.

Advantages And Limitations For Lab Experiments

One advantage of using Sudan IV in lab experiments is its selectivity for lipids and triglycerides. This allows researchers to specifically identify these structures in cells and tissues. Additionally, Sudan IV is relatively inexpensive and easy to use.

One limitation of using Sudan IV is its potential toxicity. The dye can be harmful if ingested or inhaled, and it may cause skin irritation upon contact. Additionally, Sudan IV is not suitable for use in live cells or tissues, as it requires fixation and staining procedures that can alter the structure of the sample.

Future Directions

There are several future directions for research involving Sudan IV. One area of interest is the development of new staining methods that are less toxic and more suitable for use in live cells and tissues. Additionally, researchers may investigate the use of Sudan IV in the detection of other types of lipids and triglycerides, as well as its potential use in diagnosing diseases such as cancer. Overall, Sudan IV is a valuable tool for scientific research, and further investigation into its properties and applications is warranted.

Synthesis Methods

The synthesis of Sudan IV involves the reaction of 2,4-dimethylphenylamine with diazotized 2,5-dimethylaniline. The resulting compound is a red dye that is soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

Sudan IV is commonly used in histology and microbiology to stain lipids and triglycerides. It is also used in food testing to detect the presence of vegetable oil in animal fat. Additionally, Sudan IV has been used in environmental studies to detect the presence of oil in water samples.

properties

CAS RN |

136-21-0 |

|---|---|

Product Name |

Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2,5-dimethyl- |

Molecular Formula |

C16H19N3 |

Molecular Weight |

253.34 g/mol |

IUPAC Name |

4-[(2,4-dimethylphenyl)diazenyl]-2,5-dimethylaniline |

InChI |

InChI=1S/C16H19N3/c1-10-5-6-15(12(3)7-10)18-19-16-9-11(2)14(17)8-13(16)4/h5-9H,17H2,1-4H3 |

InChI Key |

HGBRQTVTZZIIAW-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)N)C)C |

Canonical SMILES |

CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)N)C)C |

Other CAS RN |

136-21-0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

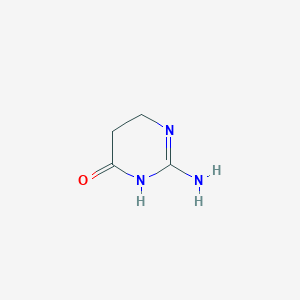

![7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B94984.png)